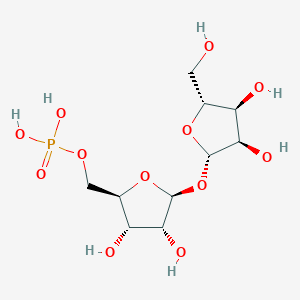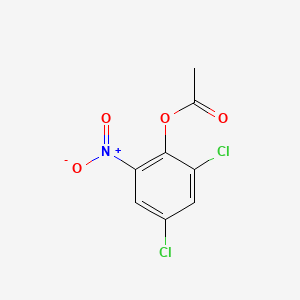
Acetic acid, (2,4-dichloro-6-nitrophenyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, (2,4-dichloro-6-nitrophenyl) ester is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of acetic acid esterified with a phenyl ring substituted with two chlorine atoms and a nitro group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,4-dichloro-6-nitrophenyl) ester typically involves the esterification of acetic acid with (2,4-dichloro-6-nitrophenol). This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the reactants to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to optimize the yield and purity of the product. The use of high-purity reactants and controlled reaction conditions is crucial in industrial settings to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
Acetic acid, (2,4-dichloro-6-nitrophenyl) ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield acetic acid and (2,4-dichloro-6-nitrophenol).
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: (2,4-dichloro-6-aminophenyl) acetate.
Reduction: Acetic acid and (2,4-dichloro-6-nitrophenol).
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
科学研究应用
Acetic acid, (2,4-dichloro-6-nitrophenyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of acetic acid, (2,4-dichloro-6-nitrophenyl) ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release acetic acid, which can further participate in metabolic pathways. The chlorine atoms on the phenyl ring can influence the compound’s reactivity and interaction with enzymes.
相似化合物的比较
Similar Compounds
Acetic acid, 4-nitrophenyl ester: Similar structure but lacks the chlorine substituents.
Acetic acid, 2,4-dichlorophenyl ester: Similar structure but lacks the nitro group.
Acetic acid, 2,6-dichlorophenyl ester: Similar structure but with different chlorine substitution pattern.
Uniqueness
Acetic acid, (2,4-dichloro-6-nitrophenyl) ester is unique due to the presence of both chlorine and nitro substituents on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
37169-10-1 |
|---|---|
分子式 |
C8H5Cl2NO4 |
分子量 |
250.03 g/mol |
IUPAC 名称 |
(2,4-dichloro-6-nitrophenyl) acetate |
InChI |
InChI=1S/C8H5Cl2NO4/c1-4(12)15-8-6(10)2-5(9)3-7(8)11(13)14/h2-3H,1H3 |
InChI 键 |
XVJWRWTVEVZQGG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14673732.png)
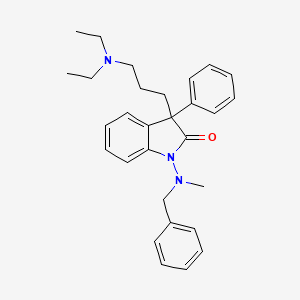
![Acetamide, N-[2-(2-methoxybenzoyl)phenyl]-](/img/structure/B14673746.png)

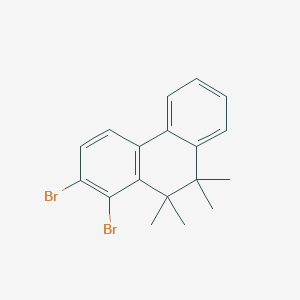
phosphanium chloride](/img/structure/B14673773.png)
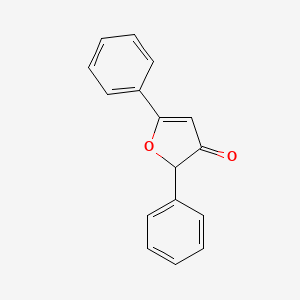



![1-[Di(prop-2-en-1-yl)phosphoryl]piperidine](/img/structure/B14673793.png)

